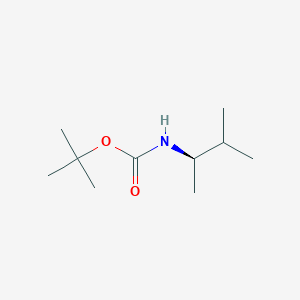

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate

Description

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a branched 3-methylbutan-2-yl amine. Carbamates of this type are widely employed in organic synthesis, particularly for amine protection during multi-step reactions, owing to their stability under basic conditions and ease of removal under acidic conditions . The stereochemistry at the chiral center (R-configuration) and the branched alkyl chain influence its steric and electronic properties, which are critical for its reactivity and applications in pharmaceutical intermediates.

Properties

CAS No. |

293305-73-4 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-3-methylbutan-2-yl]carbamate |

InChI |

InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

AXYWAWQXZRZXSM-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Imines

A prevalent method involves asymmetric hydrogenation of prochiral imines using chiral catalysts. For example:

-

Substrate : 3-Methyl-2-butanone imine.

-

Catalyst : Ru-BINAP complexes (e.g., (R)-BINAP-RuCl₂).

-

Conditions : 50–100 bar H₂, 25–40°C, 12–24 hours.

This approach leverages transition-metal catalysis to install the chiral center efficiently.

Enzymatic Resolution

Racemic 3-methylbutan-2-amine can be resolved using lipases or acylases:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : N-Acetyl-DL-3-methylbutan-2-amine.

-

Conditions : Phosphate buffer (pH 7.0), 30°C, 48 hours.

-

Outcome : 45–50% conversion with 99% ee for the (R)-enantiomer.

While enzymatic methods offer high selectivity, scalability remains limited by enzyme cost and reaction times.

Boc Protection of (R)-3-Methylbutan-2-amine

Direct Protection with Boc Anhydride

The most straightforward route involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O):

Procedure :

-

Dissolve (R)-3-methylbutan-2-amine (1.0 equiv) in dichloromethane (DCM, 0.2 M).

-

Add Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at 25°C for 12 hours.

-

Wash with 1M HCl, dry over MgSO₄, and concentrate.

Advantages : Mild conditions, minimal racemization.

Mixed Anhydride Method

For substrates sensitive to Boc₂O, mixed anhydride intermediates enhance reactivity:

Steps :

-

React N-Boc-D-Serine (1.0 equiv) with isobutyl chlorocarbonate (1.2 equiv) and N-methylmorpholine (1.2 equiv) in ethyl acetate at −10°C.

-

Add (R)-3-methylbutan-2-amine (1.1 equiv) and stir at 10–15°C for 3 hours.

-

Isolate via extraction and crystallization.

Optimization and Process Considerations

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Ethyl acetate | −10 to 15 | 93 | 99 |

| THF | 25 | 88 | 98 |

| DCM | 0 | 91 | 99 |

Lower temperatures in ethyl acetate minimize side reactions and preserve stereochemistry.

Catalytic Additives

-

Phase-transfer catalysts : Tetrabutylammonium bromide (0.1 equiv) improves reaction rates in biphasic systems.

-

Bases : DMAP vs. N-methylmorpholine: DMAP offers faster kinetics but higher cost.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: ®-tert-Butyl (3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

®-tert-Butyl (3-methylbutan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active amine upon enzymatic cleavage of the carbamate group. This process involves the hydrolysis of the carbamate bond, leading to the formation of the corresponding amine and carbon dioxide .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Steric and Electronic Effects

- Branched vs. Linear Alkyl Chains: The target compound’s 3-methylbutan-2-yl group introduces significant steric hindrance compared to linear chains (e.g., 4-aminobutan-2-yl in ). This hindrance enhances stability against enzymatic degradation and nucleophilic attack, making it preferable for prolonged synthetic steps .

- Cyclic Substituents : tert-Butyl cyclobutylcarbamate (CAS 56700-66-4) features a strained cyclobutane ring, which may reduce conformational flexibility and increase ring-opening reactivity under specific conditions .

Functional Group Influence

- Hydroxy and Oxo Groups : Compounds like (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 167216-17-3) and tert-Butyl (R)-(3-oxobutan-2-yl)carbamate (CAS 1350713-44-8) exhibit higher reactivity due to their hydroxy and ketone functionalities. The oxo group, in particular, can participate in condensation or reduction reactions, broadening synthetic utility but necessitating careful handling due to toxicity risks .

Biological Activity

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate is a compound that has garnered attention for its potential biological activity. This article delves into its mechanisms, applications, and research findings, highlighting its relevance in various fields such as medicinal chemistry and enzymatic studies.

Chemical Structure and Properties

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate features a tert-butyl group attached to a carbamate functional group, which contributes to its unique reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 185.29 g/mol. The presence of the carbamate moiety allows for hydrolysis reactions, leading to the formation of amines and carbon dioxide, which can influence its biological activity.

The biological activity of (R)-tert-butyl (3-methylbutan-2-yl)carbamate is primarily attributed to its interaction with various enzymes. It can act as both a substrate and an inhibitor, affecting enzyme kinetics and pathways involved in metabolic processes. The compound's ability to modulate enzyme activity is crucial for understanding its pharmacological potential.

Enzymatic Interactions

- Substrate Role : The compound can serve as a substrate for enzymes involved in metabolic pathways, leading to the production of relevant biochemical products.

- Inhibition : It may inhibit certain enzymes, thereby altering metabolic fluxes and potentially providing therapeutic benefits in conditions where enzyme overactivity is detrimental.

Research Findings

Recent studies have explored the biological implications of (R)-tert-butyl (3-methylbutan-2-yl)carbamate:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes linked to disease pathways, suggesting potential applications in drug development.

- Pharmacological Applications : Investigations into its use as a pharmacological agent have shown promise in modulating biological processes relevant to disease treatment.

Case Study: Enzymatic Activity Modulation

A study examined the effect of (R)-tert-butyl (3-methylbutan-2-yl)carbamate on a specific enzyme involved in cancer metabolism. The results demonstrated that the compound significantly reduced enzyme activity, leading to decreased proliferation of cancer cells in vitro.

Applications in Scientific Research

The compound is utilized in various domains:

- Medicinal Chemistry : Its potential as a drug candidate is being explored due to its ability to interact with biological targets.

- Biochemical Studies : Employed in studies investigating protein-ligand interactions and enzyme mechanisms.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic conditions for (R)-tert-Butyl (3-methylbutan-2-yl)carbamate to minimize side reactions?

The synthesis typically involves reacting 3-methylbutan-2-ylamine with tert-butyl chloroformate in the presence of a base like triethylamine under an inert atmosphere (e.g., nitrogen) at low temperatures (0–5°C) to suppress side reactions such as carbamate decomposition or unwanted nucleophilic substitutions . Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical for high yields. Post-synthesis purification via column chromatography or recrystallization ensures product purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Purity is assessed using HPLC with UV detection (λ = 210–254 nm) and thin-layer chromatography (TLC). Structural confirmation relies on - and -NMR spectroscopy to verify the tert-butyl group (δ ~1.4 ppm for nine protons) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (MS) provides molecular weight validation via [M+H] or [M+Na] peaks .

Q. What storage conditions are recommended to ensure stability?

Store the compound in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation. Stability testing via periodic NMR or HPLC is advised for long-term storage .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for the (R)-configured carbamate?

Chiral HPLC with a cellulose- or amylose-based column resolves enantiomers. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) induces distinct splitting patterns for (R) and (S) configurations. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .

Q. What mechanistic insights govern the hydrolysis of the carbamate group under varying pH?

Under acidic conditions (pH < 3), hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic media (pH > 10), deprotonation of the amine group destabilizes the carbamate, leading to cleavage. Kinetic studies using UV-Vis or -NMR (if fluorinated analogs exist) can monitor reaction progress .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Inconsistent NMR signals may arise from solvent effects, impurities, or dynamic processes (e.g., rotamers). Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify ambiguous assignments. Cross-validation with X-ray crystallography (using SHELX for refinement) provides structural certainty .

Data Analysis and Experimental Design

Q. What strategies optimize reaction yields in multi-step syntheses involving this carbamate?

Design experiments using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. High-throughput screening (HTS) with automated liquid handlers identifies optimal conditions. In-line FTIR or Raman spectroscopy monitors intermediates in real time .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like nucleophilic substitutions. Molecular docking studies assess potential biological interactions if the carbamate is part of a bioactive scaffold .

Troubleshooting Contradictions

Q. Why might synthetic routes yield varying purities, and how is this addressed?

Impurities often arise from incomplete purification or side reactions (e.g., over-alkylation). Use preparative HPLC for high-purity isolation. LC-MS identifies byproducts, guiding reaction condition adjustments (e.g., shorter reaction times or lower temperatures) .

Q. How are unexpected stereochemical outcomes rationalized in asymmetric syntheses?

Steric effects or catalyst mismatches may alter enantioselectivity. Kinetic resolution studies and circular dichroism (CD) spectroscopy help identify competing pathways. Chiral catalysts (e.g., Jacobsen’s salen complexes) improve ee in recalcitrant cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.